(3-Amino-2,2-difluoropropyl)dimethylamine (3-Amino-2,2-difluoropropyl)dimethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647469
InChI: InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3
SMILES:
Molecular Formula: C5H12F2N2
Molecular Weight: 138.16 g/mol

(3-Amino-2,2-difluoropropyl)dimethylamine

CAS No.:

Cat. No.: VC17647469

Molecular Formula: C5H12F2N2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-2,2-difluoropropyl)dimethylamine -

Specification

Molecular Formula C5H12F2N2
Molecular Weight 138.16 g/mol
IUPAC Name 2,2-difluoro-N',N'-dimethylpropane-1,3-diamine
Standard InChI InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3
Standard InChI Key VYFOCGKACRPRSJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(CN)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

(3-Amino-2,2-difluoropropyl)dimethylamine is defined by the systematic name 3-(dimethylamino)-2,2-difluoropropan-1-amine. Its molecular formula C5H12F2N2C_5H_{12}F_2N_2 reflects a compact structure comprising:

  • A difluoropropyl chain (CF2CH2CH2-CF_2-CH_2-CH_2-)

  • A primary amine group (NH2-NH_2) at the terminal carbon

  • A dimethylamine moiety (N(CH3)2-N(CH_3)_2) at the adjacent carbon .

The compound’s InChI key and linear structure formula remain unspecified in available literature, though its SMILES representation can be inferred as NCC(F)(F)CN(C)CNCC(F)(F)CN(C)C .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H12F2N2C_5H_{12}F_2N_2
Molecular Weight138.159 g/mol
CAS Registry Number1601859-07-7
Purity95%
PubChem CID84648329

Physicochemical Properties

Reactivity Profile

ParameterSpecification
Signal WordDanger
Precautionary StatementsP501, P261, P272, P270, P240, P210
Storage ConditionsInert atmosphere, 2–8°C, dark

Comparative Analysis with Structural Analogs

Dimethylaminopropylamine

Dimethylaminopropylamine (C5H14N2C_5H_{14}N_2) shares the dimethylamine group but lacks fluorine substituents. This analog is widely employed in surfactant production due to its amphiphilic properties . The absence of fluorine reduces its metabolic stability, limiting pharmaceutical utility compared to fluorinated derivatives.

3-Aminopropyltriethoxysilane

Featuring a triethoxysilane group (Si(OCH2CH3)3-Si(OCH_2CH_3)_3), this compound exhibits adhesive properties ideal for coatings and sealants . Unlike (3-Amino-2,2-difluoropropyl)dimethylamine, its applications are confined to materials science rather than bioactive molecule synthesis.

Table 3: Structural and Functional Comparisons

CompoundKey Functional GroupsPrimary Applications
(3-Amino-2,2-difluoropropyl)dimethylamineCF2-CF_2, N(CH3)2-N(CH_3)_2Pharmaceutical intermediates
DimethylaminopropylamineNH2-NH_2, N(CH3)2-N(CH_3)_2Surfactants, personal care
3-AminopropyltriethoxysilaneSi(OCH2CH3)3-Si(OCH_2CH_3)_3Adhesives, coatings

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